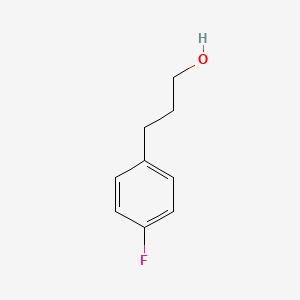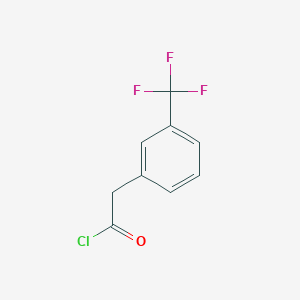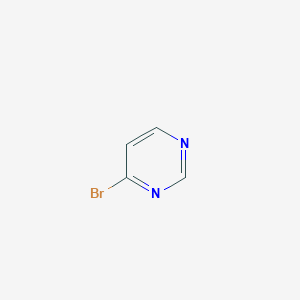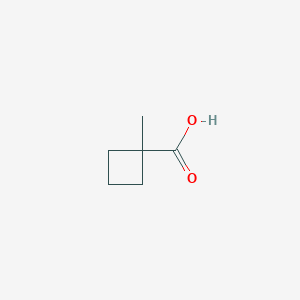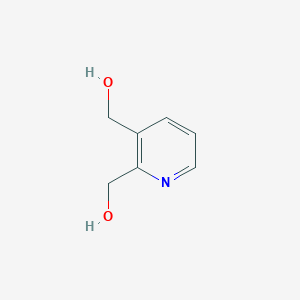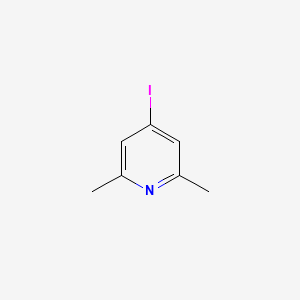![molecular formula C16H12ClNO B1314370 4-[(4-Chloro-1-naphthyl)oxy]aniline CAS No. 76590-21-1](/img/structure/B1314370.png)
4-[(4-Chloro-1-naphthyl)oxy]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-Chloro-1-naphthyl)oxy]aniline is an organic compound with the molecular formula C16H12ClNO and a molecular weight of 269.73 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . The compound features a naphthalene ring substituted with a chlorine atom and an aniline group connected via an ether linkage.
科学的研究の応用
4-[(4-Chloro-1-naphthyl)oxy]aniline is widely used in scientific research, particularly in:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the synthesis of dyes, pigments, and other specialty chemicals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Chloro-1-naphthyl)oxy]aniline typically involves the reaction of 4-chloro-1-naphthol with aniline under specific conditions. One common method is the nucleophilic aromatic substitution reaction where 4-chloro-1-naphthol reacts with aniline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets research-grade standards .
化学反応の分析
Types of Reactions: 4-[(4-Chloro-1-naphthyl)oxy]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorine-substituted position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Bases like sodium hydroxide or potassium carbonate are typically employed in substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
作用機序
The mechanism of action of 4-[(4-Chloro-1-naphthyl)oxy]aniline involves its interaction with specific molecular targets. In biochemical assays, it may act as an inhibitor or activator of certain enzymes, affecting their activity and function. The compound’s structure allows it to bind to active sites or allosteric sites on proteins, modulating their activity through conformational changes .
類似化合物との比較
4-Chloro-1-naphthol: Shares the naphthalene ring and chlorine substitution but lacks the aniline group.
4-Nitroaniline: Contains the aniline group but has a nitro group instead of the naphthyl ether linkage.
4-Chloroaniline: Similar aniline structure with a chlorine substitution but lacks the naphthyl group.
Uniqueness: 4-[(4-Chloro-1-naphthyl)oxy]aniline is unique due to its combination of a naphthalene ring, chlorine substitution, and aniline group connected via an ether linkage. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in research and industrial applications.
特性
IUPAC Name |
4-(4-chloronaphthalen-1-yl)oxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c17-15-9-10-16(14-4-2-1-3-13(14)15)19-12-7-5-11(18)6-8-12/h1-10H,18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDDFKIOAIQYSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)OC3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10531698 |
Source


|
| Record name | 4-[(4-Chloronaphthalen-1-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10531698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76590-21-1 |
Source


|
| Record name | 4-[(4-Chloronaphthalen-1-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10531698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
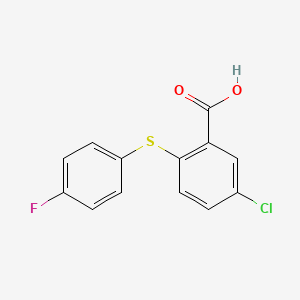
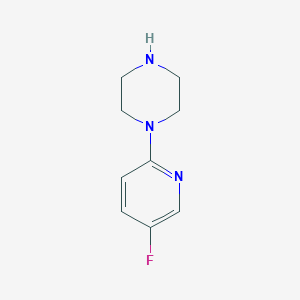
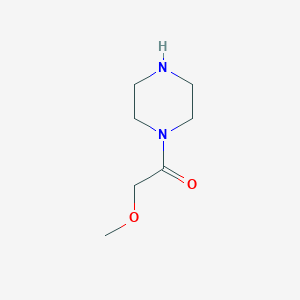
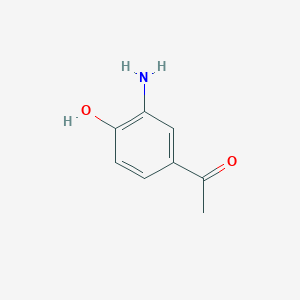
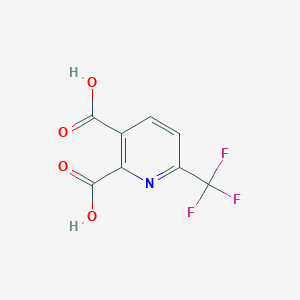
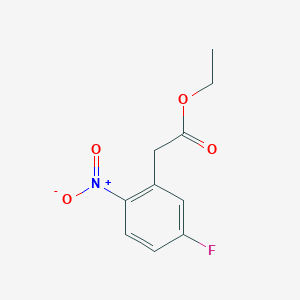
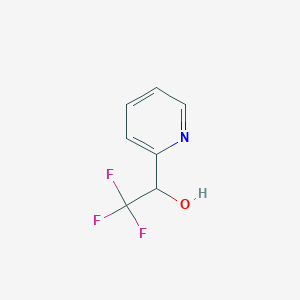
![3H,5H-Pyrrolo[1,2-c]oxazol-5-one, tetrahydro-3,3-dimethyl-, (R)-](/img/structure/B1314313.png)
